(3-Cyano-5-nitrophenyl)boronic acid
Overview
Description
(3-Cyano-5-nitrophenyl)boronic acid is a boronic acid derivative with the molecular formula C7H5BN2O4. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a cyano group and a nitro group attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of 3-cyano-5-nitrobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of (3-Cyano-5-nitrophenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products
Suzuki-Miyaura Coupling: Biaryl derivatives.
Oxidation: Phenolic compounds.
Reduction: Aminophenyl derivatives.
Scientific Research Applications
(3-Cyano-5-nitrophenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of (3-Cyano-5-nitrophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product . The cyano and nitro groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
3-Cyanophenylboronic acid: Similar structure but lacks the nitro group.
3-Nitrophenylboronic acid: Similar structure but lacks the cyano group.
3-Carboxy-5-nitrophenylboronic acid: Contains a carboxy group instead of a cyano group.
Uniqueness
(3-Cyano-5-nitrophenyl)boronic acid is unique due to the presence of both cyano and nitro groups on the phenyl ring, which can significantly influence its reactivity and applications in organic synthesis. The combination of these functional groups makes it a valuable reagent for specific chemical transformations and research applications.
Properties
IUPAC Name |
(3-cyano-5-nitrophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BN2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUEXUUUNGPZTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657399 | |
Record name | (3-Cyano-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-33-3 | |
Record name | (3-Cyano-5-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-5-nitrobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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